3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one
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Overview
Description
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of a chloro-substituted aniline with a suitable ketone under acidic conditions to form the indole ring . The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indoles .
Scientific Research Applications
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of many indole derivatives.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: A structurally similar compound with different substitution patterns.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different ring structure.
Uniqueness
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is unique due to its specific chloro substitution and tetrahydroindole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-5-one is a heterocyclic compound that exhibits significant biological activity, particularly in the context of neuropharmacology and cancer therapeutics. This compound belongs to a class of pyridoindoles, which are known for their diverse pharmacological properties. The presence of a chlorine atom at the 3-position enhances its interaction with various biological targets.
- Molecular Formula : C₉H₈ClN₂O
- Molecular Weight : 182.65 g/mol
- Structure : The compound features a bicyclic structure consisting of a pyridine and indole moiety.
Neuropharmacological Effects
Research has indicated that this compound acts as a ligand for dopamine receptors, particularly the D3 receptor subtype. This interaction is crucial for modulating dopaminergic activity, which plays a significant role in treating neuropsychiatric disorders such as schizophrenia and depression. Studies have shown that this compound can function as a dopamine D3 antagonist or partial agonist, influencing cyclic adenosine monophosphate (cAMP) levels in neuronal cells and thereby affecting neurotransmission pathways .
Table 1: Comparative Binding Affinity of this compound with Dopamine Receptors
Receptor Type | Binding Affinity (Ki) | Reference Compound |
---|---|---|
D1 | 150 nM | Haloperidol |
D2 | 80 nM | Clozapine |
D3 | 30 nM | Sulpiride |
Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. Its mechanism involves the inhibition of key signaling pathways associated with cell growth and survival. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Table 2: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 15 | Caspase activation |
MCF-7 (breast) | 12 | Inhibition of EGFR signaling |
A549 (lung) | 20 | Induction of apoptosis |
Study on Neuroprotection
A study published in Neuropharmacology investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced dopaminergic neuron loss and improved motor function in treated animals compared to controls .
Cancer Therapeutics
Another research effort focused on the synthesis and evaluation of derivatives based on this compound for their anticancer properties. The derivatives exhibited enhanced potency against various cancer cell lines compared to the parent compound. Notably, some analogs demonstrated IC50 values lower than that of established chemotherapeutics like erlotinib .
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-6,7,8,9-tetrahydropyrido[2,3-b]indol-5-one |
InChI |
InChI=1S/C11H9ClN2O/c12-6-4-7-10-8(2-1-3-9(10)15)14-11(7)13-5-6/h4-5H,1-3H2,(H,13,14) |
InChI Key |
WZRMPZNSNJPLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)N=CC(=C3)Cl |
Origin of Product |
United States |
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